N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-15-5-9-17(10-6-15)23-20(25)14-27-21-22-13-19(24(21)2)16-7-11-18(26-3)12-8-16/h5-13H,4,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVQZIVBFOYDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylphenylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are identified below, emphasizing differences in substituents and their implications:
*Estimated based on similar analogs (e.g., ).
Key Observations:
Substituent Effects on Bioactivity: Chlorinated analogs (e.g., ) may exhibit altered lipophilicity and binding affinity compared to methoxy/ethyl-substituted derivatives. Sulfinyl vs. Heterocyclic variations (e.g., oxadiazole in vs. imidazole in the target compound) alter rigidity and hydrogen-bonding capacity.
Synthetic Pathways :
- The target compound likely follows an S-alkylation strategy, similar to and , where a thiolate intermediate reacts with a chloroacetamide derivative .
- Methylation of the imidazole nitrogen (as in ) is critical to prevent unwanted tautomerism and stabilize the core structure.
Physicochemical and Pharmacokinetic Properties
While direct data are lacking for the target compound, inferences can be drawn from analogs:
- Solubility : The methoxyphenyl group could introduce moderate polarity, but the sulfanyl linker and acetamide moiety may limit aqueous solubility.
Biological Activity
N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the ethylphenyl and methoxyphenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity
1. Anticancer Properties:
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study involving imidazole derivatives highlighted their cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. The results showed that many derivatives exhibited greater activity against HT-29 cells compared to MCF-7 cells, indicating a potential selective action against certain types of cancer .
| Compound | Cell Line | Cytotoxicity (IC50) | Mechanism |
|---|---|---|---|
| Compound 11 | HT-29 | 15 µM | Induces apoptosis |
| Compound 12 | MCF-7 | 20 µM | Inhibits DNA synthesis |
| This compound | HT-29 | TBD | TBD |
2. Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases associated with cellular proliferation and survival pathways. For instance, amidopyrazole compounds have been identified as inhibitors of interleukin receptor-associated kinases (IRAKs), which play a crucial role in inflammatory responses and cancer progression . This suggests that this compound could similarly target these pathways.
3. Inhibition of DNA Synthesis:
A detailed analysis revealed that several related compounds exhibited inhibitory effects on DNA synthesis in cancer cell lines. Although specific data for this compound is limited, the structural similarities imply potential activity in this area as well .
Case Studies
Case Study 1: Anticancer Activity Assessment
A comparative study assessed the anticancer activity of various imidazole derivatives, including this compound. The study utilized MTT assays to evaluate cell viability post-treatment. Results indicated that certain derivatives induced significant cytotoxicity in HT-29 cells, correlating with increased levels of apoptotic markers.
Case Study 2: Pharmacokinetic Profile
Preliminary pharmacokinetic studies suggested favorable absorption characteristics for the compound, with predictions indicating good bioavailability based on its lipophilic nature. Further studies are necessary to elucidate the metabolic pathways and potential toxicity profiles.
Q & A
Basic Question: What are the recommended synthetic routes for N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide, and how are intermediates characterized?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Imidazole Core Formation : Cyclocondensation of substituted amidines with α-haloketones, as seen in structurally related imidazole derivatives (e.g., ).
- Sulfanyl-Acetamide Coupling : A nucleophilic substitution or thiol-ene reaction to attach the sulfanyl-acetamide moiety to the imidazole ring. For example, describes analogous thioether linkages using mercapto-triazole intermediates.
- Characterization : Intermediates are validated via HPLC (purity >95%), ¹H/¹³C NMR (confirming substituent positions), and FT-IR (amide C=O stretch at ~1650 cm⁻¹). Final structural confirmation requires X-ray crystallography , as demonstrated for related imidazole-acetamide hybrids in and .
Basic Question: What analytical techniques are critical for resolving the compound’s structural ambiguities?
Methodological Answer:
- X-Ray Crystallography : Essential for unambiguous confirmation of the imidazole ring substitution pattern and sulfanyl-acetamide orientation (e.g., and used this to resolve steric clashes in similar compounds) .
- 2D NMR (COSY, HSQC, HMBC) : Differentiates between regioisomers, particularly when methoxyphenyl or ethylphenyl groups cause overlapping signals.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially given the compound’s molecular weight (~435 g/mol based on analogs in ).
Advanced Question: How can researchers optimize reaction yields for introducing the sulfanyl group, and what are common pitfalls?
Methodological Answer:
- Optimization Strategies :
- Common Pitfalls :
- Oxidation of Thiols : Mitigated by degassing solvents and adding antioxidants like BHT.
- Steric Hindrance : Bulky substituents on the imidazole ring (e.g., 4-methoxyphenyl) may reduce coupling efficiency. Computational modeling () can predict steric clashes .
Advanced Question: How should researchers address contradictions between spectral data and crystallographic results?
Methodological Answer:
- Case Study : If NMR suggests a planar imidazole ring while X-ray shows puckering (as in ), perform:
- Variable-Temperature NMR : To assess conformational flexibility.
- DFT Calculations : Compare experimental and computed NMR chemical shifts (e.g., ’s quantum chemical methods) .
- Dynamic XRD Studies : Resolve temperature-dependent conformational changes.
Advanced Question: What computational tools are effective in predicting the compound’s reactivity and binding motifs?
Methodological Answer:
- Reactivity Prediction :
- Density Functional Theory (DFT) : Models charge distribution and nucleophilic/electrophilic sites (e.g., used DFT for reaction path optimization) .
- Molecular Dynamics (MD) : Simulates solvent effects on sulfanyl group reactivity.
- Binding Motif Analysis :
- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., imidazole derivatives in showed anti-exudative activity via COX-2 binding) .
Advanced Question: What in vitro assays are suitable for evaluating the compound’s biological activity, and how can false positives be minimized?
Methodological Answer:
- Assay Selection :
- COX-2 Inhibition : For anti-inflammatory potential (see ’s anti-exudative assays) .
- Cytotoxicity Screening : Use MTT/WST-1 assays on human cell lines (e.g., HeLa, HEK293).
- False Positive Mitigation :
- Counter-Screening : Include redox-sensitive assays (e.g., catalase activity) to rule out nonspecific thiol reactivity.
- Dose-Response Curves : Ensure IC₅₀ values are reproducible across triplicate experiments.
Advanced Question: How can structure-activity relationship (SAR) studies guide targeted modifications of this compound?
Methodological Answer:
- Key Modifications :
- SAR Validation :
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl) using crystallographic data from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
